
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(55)undec-3-yl)piperidine is a complex organic compound that features a unique spiro structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine typically involves the reaction of piperidine with a suitable precursor that contains the spiro structure. The reaction conditions may include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or pyridine. The reaction is usually carried out under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of lower oxidation state products.
Substitution: The piperidine moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of oxides, while reduction may produce amines or alcohols. Substitution reactions can yield a variety of derivatives with different functional groups.
Applications De Recherche Scientifique
1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals with potential therapeutic effects.
Materials Science: Its unique spiro structure makes it a candidate for the development of novel materials with specific properties.
Catalysis: The compound can act as a catalyst in various chemical reactions, enhancing reaction rates and selectivity.
Mécanisme D'action
The mechanism of action of 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to specific biological effects. The pathways involved in these interactions can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(3,9-Dioxido-9-(1-piperidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)piperidine include other spiro compounds with piperidine moieties, such as:
- 1-(3,9-Dioxido-9-(1-morpholinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)morpholine
- 1-(3,9-Dioxido-9-(1-pyrrolidinyl)-2,4,8,10-tetraoxa-3,9-diphosphaspiro(5.5)undec-3-yl)pyrrolidine
Uniqueness
The uniqueness of this compound lies in its specific spiro structure and the presence of the piperidine moiety. This combination of features can impart unique chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
19341-46-9 |
|---|---|
Formule moléculaire |
C15H28N2O6P2 |
Poids moléculaire |
394.34 g/mol |
Nom IUPAC |
3,9-di(piperidin-1-yl)-2,4,8,10-tetraoxa-3λ5,9λ5-diphosphaspiro[5.5]undecane 3,9-dioxide |
InChI |
InChI=1S/C15H28N2O6P2/c18-24(16-7-3-1-4-8-16)20-11-15(12-21-24)13-22-25(19,23-14-15)17-9-5-2-6-10-17/h1-14H2 |
Clé InChI |
HDYBUFLQGBXAFG-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)P2(=O)OCC3(CO2)COP(=O)(OC3)N4CCCCC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


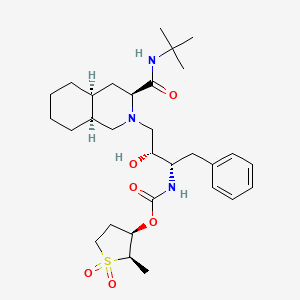
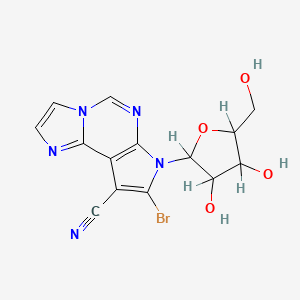
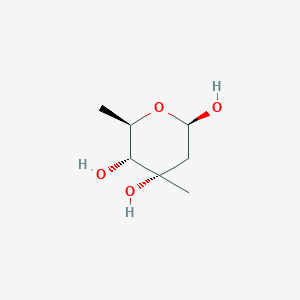

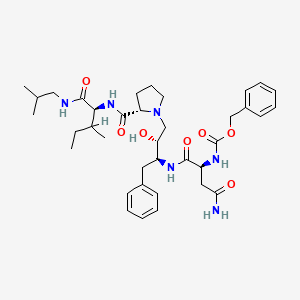
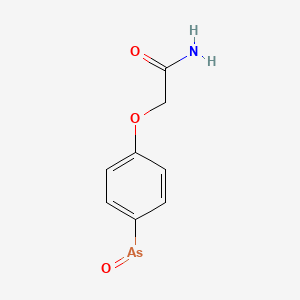
![2,6-Dioxabicyclo[2.2.1]heptane](/img/structure/B12799464.png)
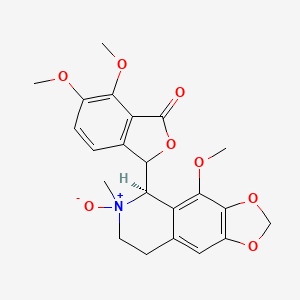
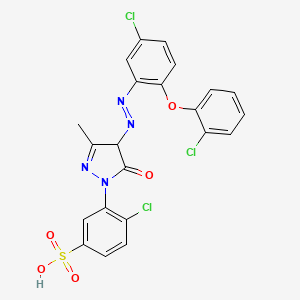
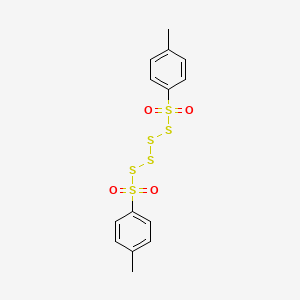
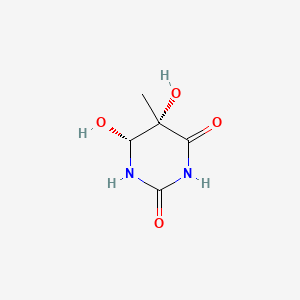


![5-methyl-1,3,4,13-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,12-pentaene](/img/structure/B12799498.png)
